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Compound of Interest

24R,25-Dihydroxycycloartan-3-
Compound Name:
one

Cat. No.: B12431805

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and experimental
protocols for the natural product 24R,25-Dihydroxycycloartan-3-one. This cycloartane-type
triterpenoid was isolated from the leaves of Dysoxylum malabaricum.[1] The structural
elucidation of this compound was achieved through comprehensive analysis of its spectral
data.

Spectroscopic Data

The structural identity of 24R,25-Dihydroxycycloartan-3-one was confirmed through a
combination of Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic
Resonance (NMR) spectroscopy, including *H NMR and 3C NMR. The data presented here are
based on the values reported in the scientific literature.

Mass Spectrometry (MS)

High-resolution mass spectrometry provides information about the molecular weight and
elemental composition of the compound.
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Technique lon / Fragment Observed m/z Interpretation

Corresponds to the
ESI-MS [M+H]* 459.3838 protonated molecule
(C30H5103)

Corresponds to the
ESI-MS [M+Na]* 481.3658 sodium adduct
(Cso0Hs003Na)

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

Frequency (cm~1) Functional Group Interpretation

Indicates the presence of
3450 O-H (stretch)

hydroxyl groups.

Confirms the presence of a
1705 C=0 (stretch)

ketone (carbonyl) group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule. Spectra are typically recorded in deuterated chloroform (CDCIs).

H NMR Spectroscopic Data

The *H NMR spectrum shows signals corresponding to the different proton environments in the
molecule. Key signals include those for the cyclopropane ring, methyl groups, and protons

adjacent to hydroxyl and carbonyl groups.
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] Chemical Shift (3, o Coupling Constant
Proton Assignment Multiplicity
ppm) (J, Hz)
H-19a 0.33 d 4.0
H-19b 0.55 d 4.0
H-24 3.38 dd 8.0,25
Various Methyls 0.85-1.25 S
Other CH, CHz2 0.80-2.70 m

13C NMR Spectroscopic Data

The 13C NMR spectrum provides a count of the carbon atoms and information about their

chemical environment (e.g., ketone, alcohol, alkane).
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Carbon No. Chemical Shift (9, e Chemical Shift (9,
Pem) ppm)
1 35.5 16 28.2
2 34.0 17 52.4
3 218.2 18 18.1
4 48.8 19 9.8
S 47.3 20 361
6 21.1 21 18.3
7 28.0 22 35.0
8 47.9 23 26.5
9 20.2 24 78.8
10 26.0 25 20.8
11 26.5 26 24.9
12 35.6 27 25.1
13 45.4 28 25.8
14 48.9 29 19.4
15 32.9 30 14.1

Experimental Protocols

The methodologies outlined below are based on standard practices for the isolation and
characterization of triterpenoids from plant sources.

Isolation and Purification

The isolation of 24R,25-Dihydroxycycloartan-3-one from Dysoxylum malabaricum follows a
multi-step chromatographic process.
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Caption: General workflow for the isolation of the target compound.

o Plant Material: The leaves of Dysoxylum malabaricum were collected, air-dried, and
pulverized.
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» Extraction: The powdered plant material was extracted using cold percolation with
dichloromethane as the solvent. The solvent was then evaporated under reduced pressure to
yield a crude extract.

o Column Chromatography: The crude extract was subjected to column chromatography over
silica gel.

o Elution: The column was eluted with a solvent gradient, typically starting with n-hexane and
gradually increasing the polarity with ethyl acetate.

o Fraction Collection: Fractions were collected and monitored by Thin Layer Chromatography
(TLC).

» Final Purification: Fractions containing the compound of interest were combined and further
purified using preparative TLC to yield pure 24R,25-Dihydroxycycloartan-3-one.

Spectroscopic Analysis

The following instruments and parameters are typically used for the structural elucidation of
such compounds.

 NMR Spectroscopy: tH and 3C NMR spectra were recorded on a spectrometer (e.g., 400 or
500 MHz), using CDCIs as the solvent and Tetramethylsilane (TMS) as the internal standard.
Chemical shifts are reported in & (ppm) and coupling constants (J) in Hertz.

e Mass Spectrometry: ESI-MS or other high-resolution mass spectrometry techniques were
used to determine the exact mass and molecular formula.

e IR Spectroscopy: The IR spectrum was recorded on an FT-IR spectrometer, typically using
KBr pellets.

Structure Elucidation Logic

The final structure was determined by piecing together the information obtained from various
spectroscopic techniques.
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Spectroscopic Evidence

IR Spectrum
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Caption: Logical flow of data integration for structure elucidation.

Mass Spectrometry established the molecular formula as C3oHs00s.

IR Spectroscopy confirmed the presence of hydroxyl (-OH) and ketone (C=0) functional

groups.

13C NMR showed 30 distinct carbon signals, consistent with the molecular formula. The

downfield signal at & 218.2 confirmed the ketone, while signals at  78.8 and 70.8 indicated

carbons attached to hydroxyl groups.

IH NMR revealed characteristic signals for the two protons of the cyclopropane ring (a
hallmark of cycloartane triterpenoids) at d 0.33 and 0.55. The signal at & 3.38 corresponds to

the proton on the carbon bearing a hydroxyl group in the side chain.

Combined analysis of 1D and 2D NMR experiments (like COSY and HMBC) allowed for the
complete and unambiguous assignment of all proton and carbon signals, leading to the final

structure of 24R,25-Dihydroxycycloartan-3-one.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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